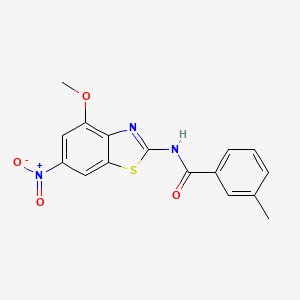

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a benzothiazole-derived compound featuring a 3-methylbenzamide substituent. Its core structure includes a benzothiazole ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 4- and 6-positions, respectively.

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-4-3-5-10(6-9)15(20)18-16-17-14-12(23-2)7-11(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVSQGOGJUIVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4-methoxy-1,3-benzothiazole, followed by the introduction of the benzamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

4-[Butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

- Molecular Formula : C₂₀H₂₂N₄O₆S₂

- Key Substituents : A butyl(methyl)sulfamoyl group replaces the 3-methylbenzamide.

3,5-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl})-substituted benzamides

- Key Feature : Thiourea linkage (-NHCSS-) instead of an amide bond.

Physicochemical Properties

Notes:

Enzyme Inhibition Potential

- Thiourea-linked benzothiazoles (e.g., ) demonstrated notable activity as kinase and protease inhibitors, attributed to the thiourea group’s dual hydrogen-bonding capacity.

- Sulfamoyl derivatives (e.g., ) are hypothesized to target sulfotransferases or tyrosine kinases due to structural mimicry of ATP-binding motifs.

Antimicrobial and Anticancer Activity

- While direct data for the target compound are unavailable, benzothiazole derivatives with nitro groups (e.g., ) have shown antimicrobial activity, likely due to nitroreductase activation in bacterial cells.

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a methoxy and nitro group on the benzothiazole moiety. This unique structure is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 252.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to cancer and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Receptor Modulation : Studies indicate that it may interact with neurotransmitter receptors, potentially influencing pain pathways and offering analgesic effects.

- Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value indicating significant growth inhibition against breast cancer cells (MCF-7) with an IC50 of 15 µM .

- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. The compound's structural similarities suggest it may have comparable effects .

- Analgesic Effects : In animal models, the compound demonstrated analgesic properties comparable to established pain relievers. The mechanism was linked to modulation of pain pathways via opioid receptors .

Toxicity and Safety Profile

While initial studies indicate promising biological activities, toxicity assessments are crucial for determining safety profiles. Early toxicity studies suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation of the benzothiazole core with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the benzamide group. Nitration and methoxy group introduction require careful control of electrophilic substitution conditions. For example:

- Step 1 : Nitration of the benzothiazole precursor using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Step 2 : Methoxy group installation via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80°C) .

- Step 3 : Acylation with 3-methylbenzoyl chloride in anhydrous THF with catalytic DMAP to enhance reactivity .

Key Factors : Temperature control during nitration prevents byproducts, while anhydrous conditions during acylation minimize hydrolysis. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; nitro group deshields adjacent protons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 358.08 for C₁₆H₁₂N₃O₄S) .

- X-ray Crystallography : Resolves nitro and methoxy group orientations. For example, SHELX programs refine torsion angles to confirm steric effects .

- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., anticancer vs. antiviral screens)?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using diverse systems (e.g., cell-based vs. enzyme inhibition assays). For example, discrepancies in IC₅₀ values may arise from differential cell permeability .

- Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates vs. cell-free systems .

- Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

- Statistical Analysis : Apply ANOVA to assess inter-assay variability, particularly for dose-response curves .

Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining target affinity?

- Methodological Answer :

- Structural Modifications : Introduce trifluoromethyl groups to enhance metabolic stability without disrupting hydrogen bonding (e.g., replace nitro with CF₃ in analogs) .

- Prodrug Design : Mask polar groups (e.g., nitro) with ester linkages to improve oral bioavailability .

- Computational Modeling : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses while adjusting logP values for optimal membrane permeability .

- In Vivo PK Studies : Monitor plasma half-life in rodent models after IV/PO administration; adjust formulations (e.g., nanoemulsions) to enhance AUC .

Q. How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to model twinned crystals, common in nitro-containing compounds, by refining BASF parameters .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds between nitro and methoxy groups) to validate packing modes .

- Disorder Modeling : For flexible benzamide moieties, split occupancy refinement in SHELXL resolves ambiguous electron density .

Example : A 1.0 Å resolution dataset reduces R1 below 5%, enabling precise localization of nitro group torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.